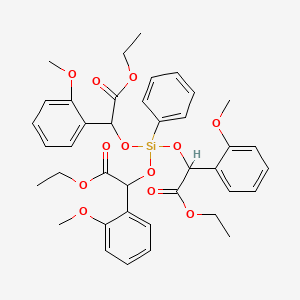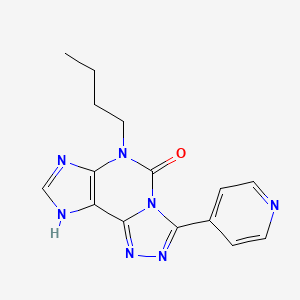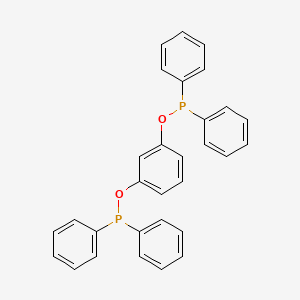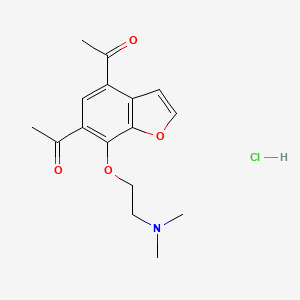
Ethylamine, 2-((4,6-diacetyl-7-benzofuranyl)oxy)-N,N-dimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethylethylamine hydrochloride is a synthetic organic compound with a molecular formula of C17H22ClNO4 It is known for its unique structure, which includes a benzofuran ring substituted with acetyl groups and an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethylethylamine hydrochloride typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes.
Acetylation: The benzofuran ring is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to introduce acetyl groups at the 4 and 6 positions.
Etherification: The acetylated benzofuran undergoes an etherification reaction with N,N-dimethylethylamine under basic conditions to form the desired compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethylethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethylamine derivatives.
Scientific Research Applications
2-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethylethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethylethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethylpropylamine hydrochloride
- 2-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethylisopropylamine hydrochloride
Uniqueness
2-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethylethylamine hydrochloride stands out due to its specific substitution pattern on the benzofuran ring and the presence of the N,N-dimethylethylamine moiety. These structural features confer unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
90138-44-6 |
|---|---|
Molecular Formula |
C16H20ClNO4 |
Molecular Weight |
325.79 g/mol |
IUPAC Name |
1-[6-acetyl-7-[2-(dimethylamino)ethoxy]-1-benzofuran-4-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C16H19NO4.ClH/c1-10(18)13-9-14(11(2)19)16(21-8-6-17(3)4)15-12(13)5-7-20-15;/h5,7,9H,6,8H2,1-4H3;1H |
InChI Key |
VNUVYWRZIMGHIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C2=C1C=CO2)OCCN(C)C)C(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


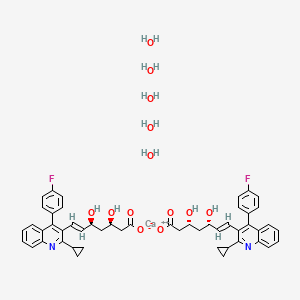
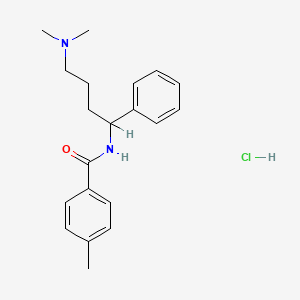
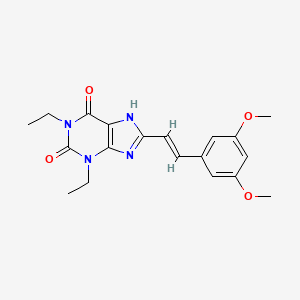
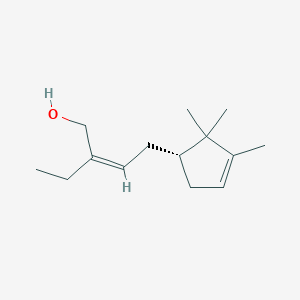
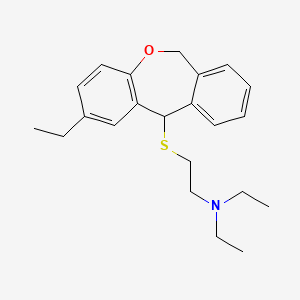
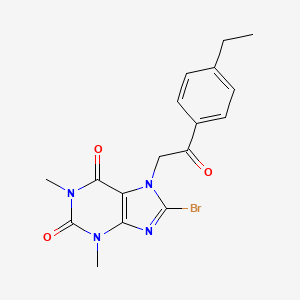

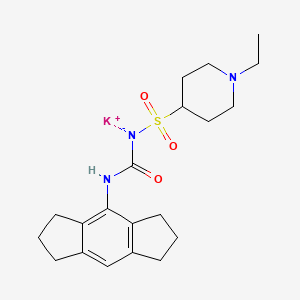
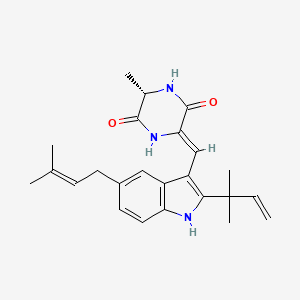

![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12774089.png)
